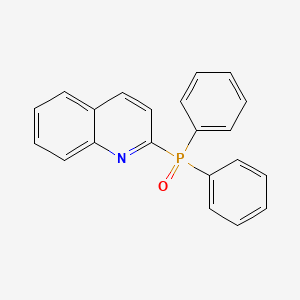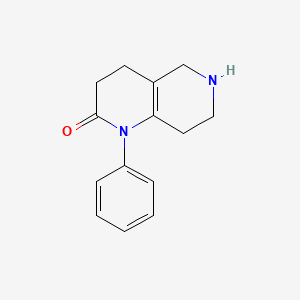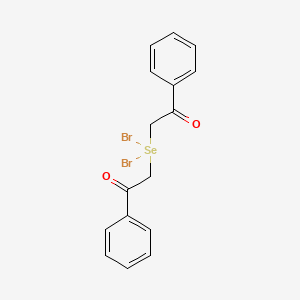
2,2'-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) is a chemical compound characterized by the presence of bromine, selenium, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) typically involves the reaction of selenium compounds with brominated phenyl ethanones. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can lead to the formation of simpler selenium compounds.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other selenium-containing compounds.
Mechanism of Action
The mechanism by which 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. The pathways involved may include oxidative stress response and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dibromo-1,2-diphenylethan-1-one: Similar in structure but lacks the selenium atom.
2,2’-Dibromo-1-phenylethan-1-one: Another brominated phenyl ethanone with different properties.
Uniqueness
The presence of the selenium atom in 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) distinguishes it from other similar compounds. Selenium imparts unique chemical and biological properties, making this compound valuable for specific applications where selenium’s reactivity and biological activity are desired.
Properties
CAS No. |
90441-80-8 |
|---|---|
Molecular Formula |
C16H14Br2O2Se |
Molecular Weight |
477.1 g/mol |
IUPAC Name |
2-[dibromo(phenacyl)-λ4-selanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H14Br2O2Se/c17-21(18,11-15(19)13-7-3-1-4-8-13)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
IBNRPZQKLJQOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[Se](CC(=O)C2=CC=CC=C2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



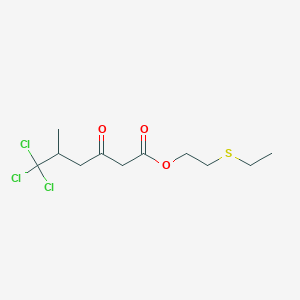
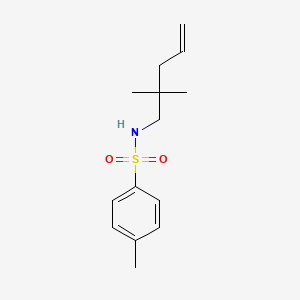
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
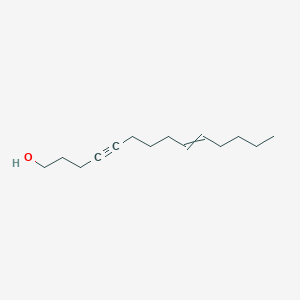

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
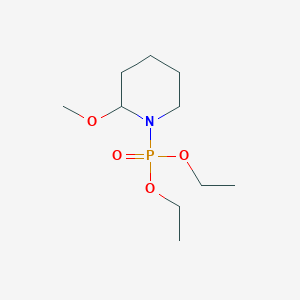
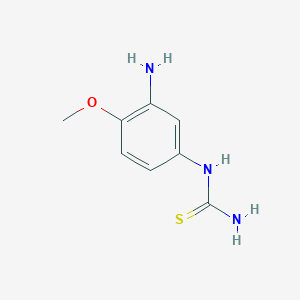
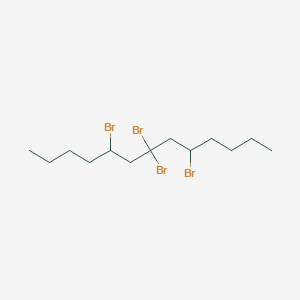
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
